molecular formula C29H32BrN7O B3322081 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1415562-68-3

2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3322081
CAS No.: 1415562-68-3
M. Wt: 574.5 g/mol
InChI Key: YECBXOBBACKTHS-UHFFFAOYSA-N
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Description

2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzylpiperazine moiety, a pyridine ring, and a pyrido[2,3-d]pyrimidinone core. The presence of bromine and cyclopentyl groups further adds to its unique chemical properties.

Preparation Methods

The synthesis of 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzylpiperazine intermediate, followed by the introduction of the pyridine and pyrimidinone moieties. The bromination and cyclopentylation steps are crucial for achieving the final structure. Industrial production methods may involve optimizing these steps for higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, particularly those involving aberrant cell signaling.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various signaling pathways. This can lead to changes in cellular behavior, such as altered gene expression, apoptosis, or cell proliferation .

Comparison with Similar Compounds

When compared to similar compounds, 2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
  • N-Benzoylmethyl-N′-benzylpiperazine hydrobromide
  • BI 8626 (N-(3-(Aminomethyl)benzyl)-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine)

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

2-[[5-(4-benzylpiperazin-1-yl)pyridin-2-yl]amino]-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32BrN7O/c1-20-24-18-32-29(34-27(24)37(28(38)26(20)30)22-9-5-6-10-22)33-25-12-11-23(17-31-25)36-15-13-35(14-16-36)19-21-7-3-2-4-8-21/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3,(H,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECBXOBBACKTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)C6CCCC6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104129
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-68-3
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-bromo-8-cyclopentyl-5-methyl-2-[[5-[4-(phenylmethyl)-1-piperazinyl]-2-pyridinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
Reactant of Route 3
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

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